

A Comparative Crystallographic Guide to N,N-Diethylenediamine Coordination Compounds

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Compound of Interest

Compound Name: *N,N-Diethylenediamine*

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This guide provides a comparative analysis of the X-ray crystallography of **N,N-Diethylenediamine** (deen) coordination compounds, with a focus on their structural parameters in comparison to related ethylenediamine (en) and N,N-dimethylenediamine (dmen) complexes. The data presented herein is intended to offer insights into the steric and electronic effects of N-alkylation on the coordination chemistry of these versatile ligands, which is of significant interest in fields ranging from catalysis to medicinal chemistry.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for selected coordination compounds of **N,N-diethylenediamine** and its analogues. This allows for a direct comparison of how the N-alkyl substituents influence the coordination geometry, bond lengths, and crystal packing.

Table 1: Crystallographic Data for Selected **N,N-Diethylenediamine** (deen) Coordination Compounds

Compound	Metal Ion	Crystal System	Space Group	Coordination Geometry	Selected Bond Lengths (Å)
--INVALID-LINK--2	Cu(II)	Monoclinic	P2 ₁ /n	Rhombic Coplanar	Cu-N(primary): 2.011(5), Cu-N(tertiary): 2.081(5)[1][2]
Diacetato(deen)zinc(II)	Zn(II)	Monoclinic	C2/c	Distorted Tetrahedral	Zn-N: (not specified), Zn-O: (not specified)[3]
{[Cu(deen)(μ _{1,5} -dca)(dca)]}n	Cu(II)	(not specified)	(not specified)	Distorted Square Pyramidal	Cu-N(diamine): (not specified)

Table 2: Crystallographic Data for Comparative Ethylenediamine (en) and N,N-Dimethylethylenediamine (dmen) Compounds

Compound	Metal Ion	Crystal System	Space Group	Coordination Geometry	Selected Bond Lengths (Å)
[Zn(en) ₃]Cl ₂ ·H ₂ O	Zn(II)	Monoclinic	C2/c	Distorted Octahedral	Zn-N: 2.159(2) - 2.220(2)[4][5]
--INVALID-LINK--2	Cu(II)	Monoclinic	C2/c	Tetragonally Distorted Octahedral	Cu-N1: 2.082(2), Cu-N2: 1.992(2) [6]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds are provided below.

Synthesis and Crystallization of Diacetato(**N,N**-diethylenediamine)zinc(II)[3]

- Synthesis: A solution of zinc acetate (2.195 g, 10.0 mmol) and **N,N**-diethylenediamine (1.14 g, 10.0 mmol) in 50 ml of absolute ethanol was stirred for 8 hours at room temperature under a nitrogen atmosphere.
- Crystallization: The resulting colorless solution was allowed to stand at room temperature for two weeks. Colorless crystals suitable for X-ray diffraction were produced.

Synthesis and Crystallization of Tris(ethylenediamine)zinc(II) Dichloride Monohydrate[4] [5]

- Synthesis: To a solution of $\text{ZnCl}_2 \cdot 2\text{H}_2\text{O}$ (0.172 g, 1 mmol) in 5 ml of methanol, an aqueous solution (5 ml) of 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (0.214 g, 1 mmol) was added and stirred for 30 minutes, resulting in a white precipitate. Subsequently, 3 ml of ethylenediamine was added to the mixture, causing the precipitate to dissolve. The solution was stirred for an additional hour and then filtered.
- Crystallization: The filtrate was allowed to evaporate slowly at room temperature. After three weeks, colorless block-shaped crystals were obtained.

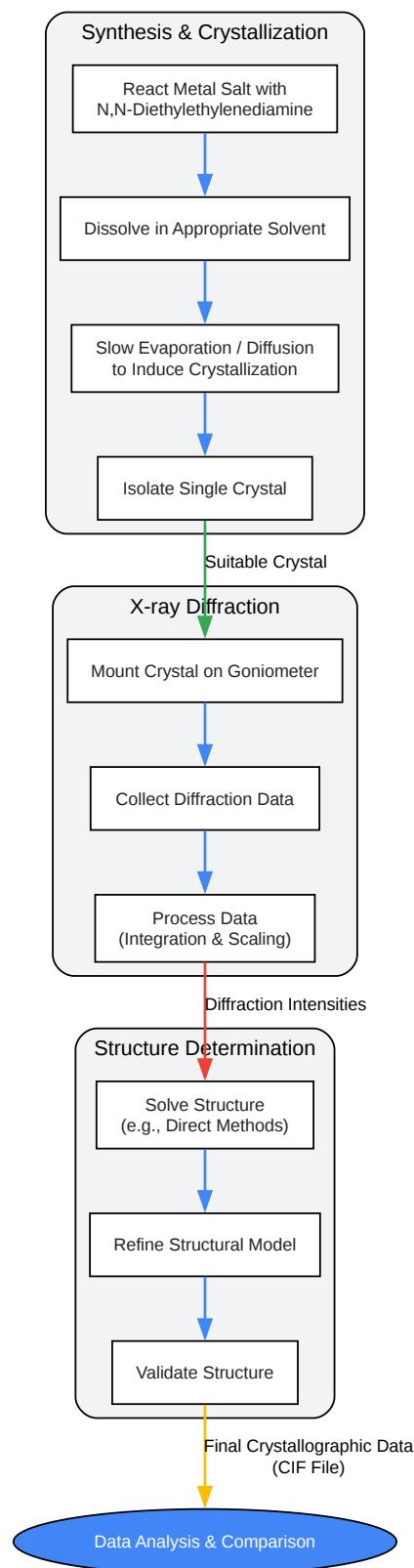
General Protocol for Single-Crystal X-ray Diffraction

- Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations and decomposition. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo $\text{K}\alpha$ radiation) and a detector. Data is collected over a range of angles by rotating the crystal.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the X-ray crystallography of **N,N-Diethylethylenediamine** coordination compounds.

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Caption: Experimental workflow for X-ray crystallography of coordination compounds.

This guide highlights the structural diversity of **N,N-diethylethylenediamine** coordination compounds and provides a framework for comparing their crystallographic features with related ligands. The presented data and protocols can serve as a valuable resource for researchers in the design and synthesis of novel metal complexes with tailored properties.

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References

- 1. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN₄ chromophores | Semantic Scholar [semanticscholar.org]
- 2. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN₄ chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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